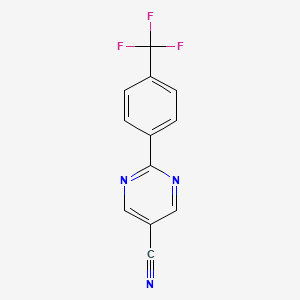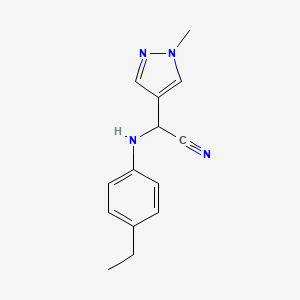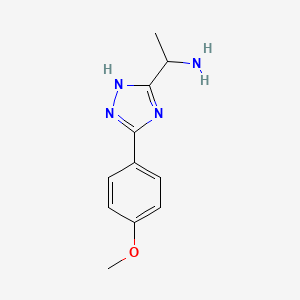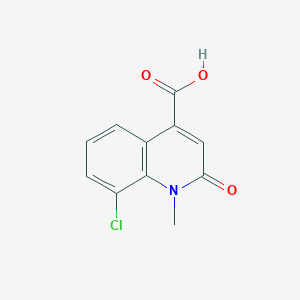
8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is part of the quinolone family, which is renowned for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with chloroacetyl chloride, followed by cyclization in the presence of a base . Another approach includes the use of phase-transfer catalysis for the alkylation of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives .
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that are scalable and cost-effective. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are gaining popularity in the large-scale production of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as an antibacterial and anticancer agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets. In antibacterial applications, it inhibits DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . In anticancer research, it is studied for its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline-4-carboxylic acid: Known for its use in radiolysis and chemiluminescent reactions.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Noted for its analgesic properties.
1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A fluoroquinolone with significant antimicrobial activity.
Uniqueness
8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific chloro and methyl substitutions, which confer distinct chemical reactivity and biological activity. These substitutions enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
8-chloro-1-methyl-2-oxoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-13-9(14)5-7(11(15)16)6-3-2-4-8(12)10(6)13/h2-5H,1H3,(H,15,16) |
InChI Key |
NKHHGBMWPTWOOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C2=C1C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



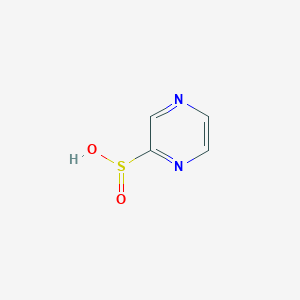
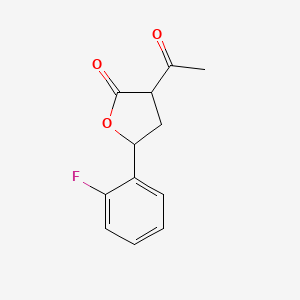
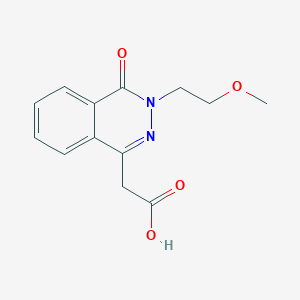

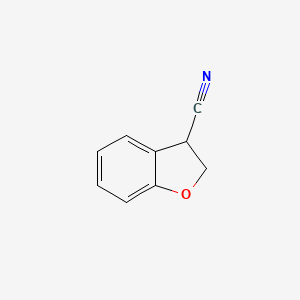

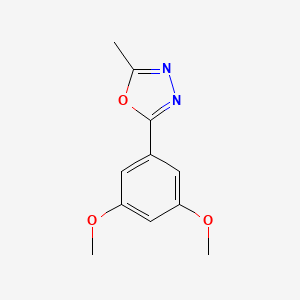
![(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B15059542.png)
![(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine](/img/structure/B15059545.png)
